2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol
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Overview
Description
2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol is a synthetic organic compound characterized by the presence of chloro, methoxy, and diiodo substituents on a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol typically involves the condensation of 3-chloro-4-methoxyaniline with 4,6-diiodosalicylaldehyde in the presence of an acid catalyst. The reaction is carried out in an ethanol solution with a few drops of glacial acetic acid, followed by refluxing for several hours. The product is then isolated by evaporating the solvent and recrystallizing the solid from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the imine group can participate in nucleophilic addition reactions. The chloro and iodo substituents can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
Similar Compounds
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol: Similar structure but with a nitro group instead of methoxy and diiodo groups.
(E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: Contains a naphthalene ring instead of a phenol ring.
2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: Similar structure but with dichloro substituents instead of diiodo.
Uniqueness
2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol is unique due to the presence of both chloro and diiodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding affinity to target molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10ClI2NO2 |
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Molecular Weight |
513.49 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C14H10ClI2NO2/c1-20-13-3-2-10(6-11(13)15)18-7-8-4-9(16)5-12(17)14(8)19/h2-7,19H,1H3 |
InChI Key |
UDOPCTXNGMYRQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)I)I)O)Cl |
Origin of Product |
United States |
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